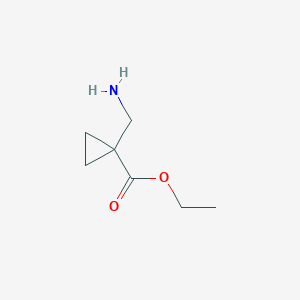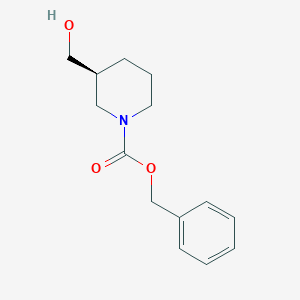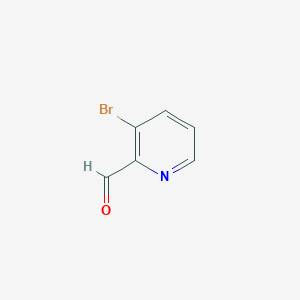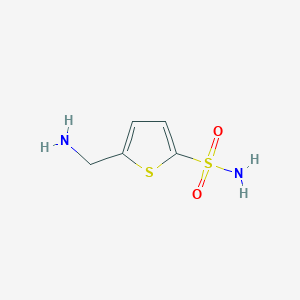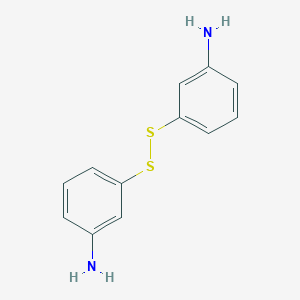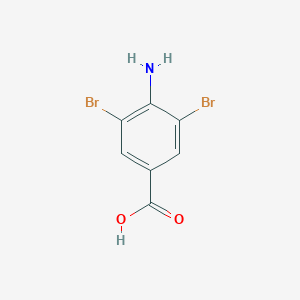![molecular formula C10H11N3O2S2 B112660 N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide CAS No. 476338-85-9](/img/structure/B112660.png)
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide” is a chemical compound with the CAS Number: 476338-85-9 . It has a molecular weight of 269.35 and its IUPAC name is N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 269.35 and its storage temperature is +4°C .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Activity
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide derivatives have been explored for their potential in treating various cancers and their anti-inflammatory properties. Sondhi et al. (2009) synthesized methanesulfonamide derivatives and evaluated their anticancer and anti-inflammatory activities. One compound, in particular, showed comparable anti-inflammatory activity to the standard care drug phenyl butazone (Sondhi et al., 2009).
COX-2 Inhibition
The placement of a methanesulfonamide group in certain positions on the molecular structure can result in potent cyclooxygenase-2 (COX-2) inhibition, as demonstrated by Singh et al. (2004). Their research indicated that this modification could lead to significant inhibitory effects on COX-2, an enzyme involved in inflammation and pain (Singh et al., 2004).
Structural and Spectroscopic Analysis
Research by Dey et al. (2015) and Szabó et al. (2008) focused on the structural characteristics of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide derivatives. Their studies involved X-ray powder diffraction and spectroscopic methods to investigate the molecular structure and interactions of these compounds (Dey et al., 2015); (Szabó et al., 2008).
Carbonic Anhydrase Inhibition
The compound also showed potential as a carbonic anhydrase inhibitor, as investigated by Temperini et al. (2008). They tested its interaction with various mammalian carbonic anhydrase isozymes, finding it to be a potent inhibitor of certain isozymes, which has implications for treatments in which selective inhibition is desired (Temperini et al., 2008).
Synthesis and Reactions
Research into the synthesis and reactions of compounds containing the N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide moiety has been conducted by various scientists, including Sasaki et al. (1984), who focused on the synthesis of fused s-triazoles, and Burian et al. (2006), who explored the synthesis and reaction of aminoxyl radicals (Sasaki et al., 1984); (Burian et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZDVARUPDOMRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

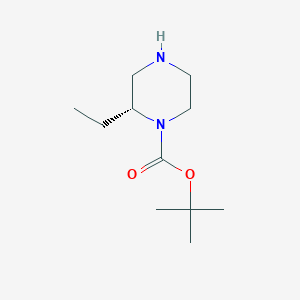
![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
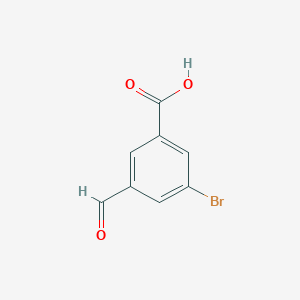

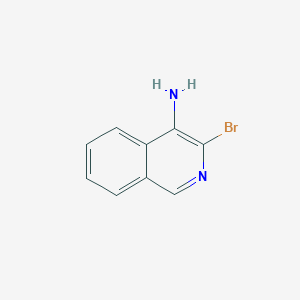
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
